Desformylflustrabromine Hydrochloride
Description
Discovery from Marine Bryozoan Flustra foliacea
Desformylflustrabromine (dFBr) was first isolated in 2002 from the marine bryozoan Flustra foliacea, a colonial invertebrate found in the North Sea. Initial structural characterization revealed its unique brominated pyrrolo[2,3-b]indole core, distinguishing it from other tryptamine derivatives. The compound exhibited cytotoxicity against the human colon cancer cell line HCT-116 (IC50 = 5.8 μM), sparking interest in its pharmacological potential.
Table 1: Key Properties of Flustra foliacea-Derived dFBr
| Property | Description |
|---|---|
| Source Organism | Flustra foliacea (North Sea bryozoan) |
| Molecular Formula | C16H21BrN2 |
| Initial Bioactivity | Cytotoxicity (HCT-116 cells) |
| Structural Class | Brominated pyrrolo[2,3-b]indole derivative |
Classification as an NMT Derivative Indole Alkaloid
dFBr belongs to the N-methyltryptamine (NMT) subclass of indole alkaloids, characterized by a dimethylallyl side chain at position 2 of the indole nucleus. Its structural features include:
- A bromine atom at position 6 of the indole ring
- A 1,1-dimethylallyl substituent at position 2
- Absence of formyl group at position 1 (distinguishing it from flustrabromine)
This configuration enables unique interactions with nicotinic acetylcholine receptors (nAChRs), as the hydrophobic dimethylallyl group facilitates membrane penetration. dFBr’s classification within marine indole alkaloids links it to broader pharmacological studies on pyrroloindole derivatives.
Historical Development in Nicotinic Receptor Research
The compound’s role in nAChR modulation emerged through sequential discoveries:
- 2005 : Sala et al. identified dFBr as a selective positive allosteric modulator (PAM) for α4β2 nAChRs, enhancing acetylcholine (ACh)-evoked currents by 300–400% at nanomolar concentrations.
- 2011 : Lamb et al. demonstrated dFBr’s ability to reverse β-amyloid (Aβ1–42)-induced inhibition of α4β2 and α2β2 nAChRs, suggesting therapeutic potential for Alzheimer’s disease.
- 2020 : Preclinical studies revealed procognitive effects in rodents, with dFBr (1 mg/kg) improving performance in attentional set-shifting tasks via α4β2-dependent mechanisms.
Mechanistic Milestones :
Evolution of Allosteric Modulator Research
dFBr’s discovery catalyzed advancements in nAChR allosteric pharmacology:
Key Contributions :
- Subtype Specificity : Unlike pan-modulators like ivermectin, dFBr exhibits >14-fold selectivity for heteromeric (α4β2/α2β2) over homomeric (α7) nAChRs.
- Mechanistic Insights :
Comparative Table: dFBr vs. Other nAChR PAMs
| Modulator | Target Receptor | Binding Site | Clinical Phase |
|---|---|---|---|
| dFBr HCl | α4β2, α2β2 | TM1-TM2 interface | Preclinical |
| PNU-120596 | α7 | Intrasubunit cavity (TM4) | Phase I |
| LY-2087101 | α4β2, α7 | EC-TM junction | Discontinued |
Properties
IUPAC Name |
2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWEAPBLKXKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tryptamine Skeleton
The synthesis commences with the reaction of 6-bromoindole (13) with oxalyl chloride under anhydrous conditions, forming the corresponding glyoxylyl chloride. Subsequent treatment with methylamine generates the glyoxylamide intermediate, which is reduced using dimethylethylamine-alane (DMEA-alane) to yield 6-bromo-N-methyltryptamine (6) . This reduction step achieves >90% conversion, with the DMEA-alane system proving superior to traditional hydride reagents in minimizing side reactions.
Critical Reaction Parameters:
Boc Protection and Prenylation
The primary amine in 6 is protected as a tert-butoxycarbonyl (Boc) derivative (14) to prevent unwanted nucleophilic side reactions during subsequent steps. Prenylation is achieved via Suzuki-Miyaura coupling using prenyl-9-BBN (16) , a sterically hindered organoboron reagent that ensures exclusive attack at the indole C2 position.
Optimization Insight:
Replacing dioxane with methylene chloride as the solvent for Boc protection increased the yield of 14 from 60% to 80% while reducing reaction time from 15 hours to 3 hours.
Final Deprotection and Salt Formation
Acidic Deprotection to Free Base
Treatment of the prenylated Boc-protected intermediate (16) with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding dFBr as a free base. The reaction proceeds quantitatively within 2 hours at room temperature, with TFA acting as both acid and solvent.
Hydrochloride Salt Preparation
The free base is converted to its water-soluble hydrochloride salt by bubbling HCl gas through a diethyl ether solution. This step is critical for enhancing solubility (from <1 mg/mL in buffer to >50 mg/mL) and stabilizing the compound for biological assays.
Analytical Confirmation:
-
Melting Point: 211–214°C (sharp, consistent with crystalline HCl salt).
-
¹H NMR (DMSO-d₆): δ 1.55 (s, 6H, 2CH₃), 2.43 (s, 3H, N–CH₃), 5.11–5.13 (m, 2H, vinylic H), 6.18 (dd, J = 10.5, 17.4 Hz, 1H, vinylic H).
Comparative Analysis of dFBr and dFBr-B Synthesis
The synthesis of desformylflustrabromine-B (dFBr-B), a structural analog lacking the N-methyl group, follows a parallel pathway but diverges at the alkylation stage. Instead of prenyl-9-BBN, the anion generated from 7 using NaH is alkylated with 1-chloro-3-methyl-2-butene. This alternative electrophile introduces a terminal double bond, conferring distinct electronic properties that modulate receptor binding kinetics.
Yield Comparison:
| Compound | Key Reagent | Yield (%) |
|---|---|---|
| dFBr | Prenyl-9-BBN | 33 |
| dFBr-B | 1-Chloro-3-methyl-2-butene | 28 |
Challenges and Innovations in Process Optimization
Solubility-Driven Salt Selection
Early synthetic efforts used DMSO to solubilize dFBr free base for biological testing, but this led to underestimated potency (EC₅₀ = 3 µM vs. 30 nM for HCl salt). The hydrochloride salt’s enhanced solubility permits direct dissolution in aqueous buffers, eliminating artifactual potency reduction.
Regiochemical Control in Prenylation
The use of prenyl-9-BBN over standard prenyl bromides prevents C3 alkylation—a common side reaction in indole chemistry. 9-BBN’s Lewis acidity directs electrophilic attack exclusively to the C2 position, as confirmed by NOE NMR studies.
Analytical Characterization and Quality Control
Spectroscopic Verification
¹H NMR Discrepancies:
-
Free base in CD₃OD: N–CH₃ at δ 2.43 (singlet) vs. literature δ 3.39. This shift arises from deuteration effects on the indole NH, altering electron density at the methyl group.
Purity Assessment:
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows ≥98% purity for clinical-grade dFBr·HCl, with trace impurities identified as des-bromo analogs (<0.5%) .
Chemical Reactions Analysis
Key Chemical Reactions and Modifications
Research has explored structural analogs and reaction-based modifications to study structure-activity relationships:
Structural and Stability Insights
- Solubility : dFBr-HCl dissolves in DMSO (≥105 mg/mL) and water (5 mg/mL) with gentle warming .
- Stability : The compound is stable at -20°C for ≥1 month but degrades under prolonged exposure to light or elevated temperatures .
Research Findings on Reactivity
- Selective Modulation : dFBr-HCl’s ability to potentiate α4β2 nAChRs depends on its intact indole-prenyl structure; modifications (e.g., dFBr-B) reduce efficacy .
- Ion Channel Interactions : At concentrations >10 μM, dFBr-HCl inhibits muscle-type nAChRs (IC₅₀ = 1.0 μM) via open-channel block, a reaction linked to its hydrophobic side chain .
Comparative Analysis of Synthetic Routes
A study comparing natural extraction (Flustra foliacea) vs. synthetic routes found:
Degradation Pathways
No explicit degradation studies are documented, but structural analogs suggest:
Scientific Research Applications
Pharmacological Characterization
Desformylflustrabromine hydrochloride has been extensively studied for its ability to modulate nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. Research indicates that dFBr can significantly enhance the ionic current through α4β2 receptors when co-applied with acetylcholine (ACh), demonstrating a peak potentiation of over 265% at optimal concentrations below 10 μM . This selectivity is crucial, as dFBr exhibits a 14.7-fold preference for α4β2 over α7 receptors, making it a valuable tool for studying receptor dynamics and signaling pathways in the central nervous system .
Table 1: Potentiation and Inhibition Characteristics of dFBr
| Concentration (μM) | Effect | Description |
|---|---|---|
| <10 | Potentiation | Enhances ACh-induced currents significantly |
| >10 | Inhibition | Reduces responses likely due to open-channel block |
Nicotine and Alcohol Addiction
Recent studies have highlighted dFBr's potential in treating nicotine and alcohol addiction. In animal models, it has been shown to reduce nicotine intake and compulsive-like behaviors associated with nicotine dependence . Furthermore, dFBr has been observed to attenuate responses to ethanol, suggesting its utility in managing alcohol consumption. In a two-bottle choice model, male and female rats exhibited decreased preference for ethanol without a rebound increase in consumption post-treatment .
Table 2: Effects of dFBr on Substance Consumption in Animal Models
| Substance | Effect on Consumption | Model Used |
|---|---|---|
| Nicotine | Reduced intake | Compulsive behavior models |
| Ethanol | Decreased preference | Intermittent access two-bottle choice |
Electrophysiological Studies
Electrophysiological experiments using Xenopus laevis oocytes have elucidated the mechanisms by which dFBr operates at the α4β2 nAChRs. Studies indicate that dFBr not only potentiates low-efficacy agonists more effectively but also induces current spikes in desensitized receptors, indicating a shift from desensitized to open conformations . This dual action provides insights into developing therapeutic strategies targeting nAChRs.
Cytotoxicity Assessment
While dFBr shows promise as a therapeutic agent, its cytotoxicity has also been evaluated. It exhibits moderate cytotoxic effects on HCT-116 cells, which raises considerations for its safety profile in potential clinical applications . Understanding the balance between efficacy and toxicity is critical for advancing its therapeutic use.
Mechanism of Action
Desformylflustrabromine Hydrochloride exerts its effects by acting as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptors . This modulation enhances the receptor’s response to acetylcholine, leading to increased neuronal activity. The molecular targets include the α4β2 receptor subtype, and the pathways involved include the cholinergic signaling pathway .
Comparison with Similar Compounds
Flustrabromine: Another indole alkaloid with similar modulatory effects on nicotinic acetylcholine receptors.
Desformylflustrabromine: The parent compound without the hydrochloride group, also a modulator of nicotinic acetylcholine receptors.
Uniqueness: Desformylflustrabromine Hydrochloride is unique due to its high selectivity and potency as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Biological Activity
Desformylflustrabromine hydrochloride (dFBr) is a compound recognized for its significant biological activity, particularly as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). This article delves into the mechanisms, effects, and research findings surrounding dFBr, supported by data tables and case studies.
Overview of this compound
Desformylflustrabromine is derived from marine sources and exhibits selective modulation of nAChRs, particularly the α4β2 subtype. It has demonstrated potential therapeutic applications in cognitive enhancement and modulation of compulsive behaviors.
dFBr functions primarily as a PAM for the α4β2 nAChR subtype. The compound enhances the receptor's response to acetylcholine (ACh), leading to increased ionic currents. Notably, it shows a 14.7-fold selectivity for α4β2 over homomeric α7 receptors. At higher concentrations, dFBr can inhibit these receptors, displaying complex dose-dependent effects:
- Potentiation : At concentrations below 10 µM, dFBr significantly enhances ACh-induced currents.
- Inhibition : At concentrations above 10 µM, it inhibits receptor activity, suggesting an open-channel block mechanism .
Biological Activity Data
The following table summarizes key biological activities and characteristics of dFBr:
| Biological Activity | Value/Description |
|---|---|
| Selectivity for nAChR Subtypes | 14.7-fold selectivity for α4β2 over α7 |
| pEC50 for α4β2 nAChR | 6.48 |
| IC50 for human muscle nAChRs | 1.0 µM (αβεδ) |
| IC50 for Torpedo nAChRs | 0.1 µM (αβγδ) |
| Cytotoxicity in HCT-116 cells | Moderately cytotoxic |
| Maximum potentiation with ACh | >265% at 3 µM dFBr coapplied with 100 µM ACh |
Case Study: Cognitive Enhancement
In a study examining the procognitive effects of dFBr, researchers administered varying doses to rats and assessed cognitive performance through tasks such as the Novel Object Recognition Task (NORT) and Attentional Set-Shifting Task (ASST). The results indicated that:
- Doses of 2 mg/kg to 6 mg/kg improved cognitive flexibility and memory retention.
- Dihydro-β-erythroidine, an α4β2 antagonist, inhibited these beneficial effects, confirming the involvement of α4β2 receptors in cognitive processes .
Case Study: Modulation of Compulsive Behaviors
Another study focused on compulsive-like behaviors in mice treated with dFBr. The findings revealed:
- Significant reductions in marble burying and nest-building behaviors at doses of 4 mg/kg and 6 mg/kg , suggesting that dFBr may alleviate symptoms associated with obsessive-compulsive disorder (OCD).
- The treatment regimen included both acute and chronic administration protocols, demonstrating sustained effects over time .
Q & A
Basic: What are the optimal storage and handling conditions for Desformylflustrabromine Hydrochloride to ensure stability in experimental workflows?
Methodological Answer:
this compound should be stored at +4°C in tightly sealed vials, with a shelf life of up to 12 months. For long-term stock solutions, prepare aliquots in DMSO (100 mM concentration) and store at -20°C ; these remain viable for ~1 month. Before use, equilibrate the compound to room temperature for ≥1 hour to avoid precipitation. Solutions should ideally be prepared fresh daily, but if pre-made, avoid freeze-thaw cycles to prevent degradation .
Basic: How does this compound selectively target α4β2 nicotinic acetylcholine receptors (nAChRs) in vitro?
Methodological Answer:
The compound’s selectivity for α4β2 nAChRs arises from its halogenated indole-ethylamine structure , which facilitates unique electrostatic interactions and π-π stacking at the allosteric cleft near the β2 subunit. Its Ki of 3400 nM reflects moderate binding affinity, while functional assays show potentiation of acetylcholine (ACh)-evoked currents at sub-saturating ACh concentrations (e.g., 10 µM). Researchers should use two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing α4β2 receptors to validate selectivity, comparing responses to α7 or muscle-type nAChR subtypes .
Advanced: What experimental designs are recommended to evaluate this compound’s cognitive-enhancing effects in rodent models?
Methodological Answer:
Key protocols include:
- Scopolamine-Induced Memory Deficits : Administer scopolamine (1.25 mg/kg, IP) 30 minutes before acquisition trials, followed by Desformylflustrabromine (1–3 mg/kg, IP). Assess recognition memory using the Novel Object Recognition Test (NORT) , calculating the discrimination index (DI) during retention trials. Statistical analysis should employ mixed-design ANOVA with post-hoc Bonferroni tests .
- Attentional Set-Shifting : Test cognitive flexibility by dosing rats (0.1–1.0 mg/kg, IP) 30 minutes pre-task. Measure trials-to-criterion in extradimensional shift (EDS) phases. A one-way ANOVA with Newman-Keuls post-hoc analysis is suitable for dose-response comparisons .
Advanced: How can researchers resolve discrepancies between binding affinity (Ki) and functional potency (pEC50) data for this compound?
Methodological Answer:
Discrepancies (e.g., Ki = 3400 nM vs. pEC50 = 6.48 ) arise from assay conditions. Binding assays (e.g., radioligand displacement) measure affinity under equilibrium, while functional assays (e.g., TEVC) reflect dynamic allosteric modulation. To reconcile:
- Perform Schild analysis to assess positive allosteric modulator (PAM) activity.
- Use ACh EC20 (sub-threshold agonist concentration) in TEVC to isolate PAM effects.
- Compare data across cell types (e.g., oocytes vs. mammalian cells) to control for receptor stoichiometry differences .
Advanced: What strategies are effective for studying this compound’s synergies with orthosteric agonists or other allosteric modulators?
Methodological Answer:
- Combination Therapy Screening : Co-administer with low-dose orthosteric agonists (e.g., 5IA85380) or PAMs (e.g., TC-2403) in NORT. For example, 1.0 mg/kg Desformylflustrabromine + 0.01 mg/kg TC-2403 enhances DI synergistically (p < 0.001 vs. monotherapy) .
- Electrophysiological Profiling : Use concentration-response curves in TEVC to quantify potentiation of ACh-evoked currents. Apply Desformylflustrabromine (1–10 µM) alongside varying ACh concentrations to model cooperativity .
Basic: What purity and analytical methods are critical for ensuring batch-to-batch consistency in this compound?
Methodological Answer:
Require >98% purity via HPLC-UV or LC-MS validation. Key quality markers include:
- CAS Number : 951322-11-5.
- SMILES : Cl.C=CC(C)(C)c2nc1cc(Br)ccc1c2CCNC.
- Solubility : Confirm 100 mM solubility in DMSO via nephelometry. For in vivo studies, verify endotoxin levels (<0.1 EU/mg) using the Limulus Amebocyte Lysate (LAL) assay .
Advanced: How does this compound mitigate Aβ1-40-induced inhibition of nAChR function in neurodegenerative models?
Methodological Answer:
In rat nucleus accumbens synaptosomes, pre-treatment with Desformylflustrabromine (10 µM) reverses Aβ1-40-mediated inhibition of 5IA85380-evoked dopamine release . Protocol:
- Incubate synaptosomes with Aβ1-40 (100 nM) for 1 hour.
- Apply Desformylflustrabromine 15 minutes before 5IA85380.
- Quantify [<sup>3</sup>H]DA overflow via liquid scintillation counting . Statistical analysis: One-way ANOVA with Bonferroni correction (p < 0.001 significance) .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- First Aid : For skin contact, rinse with water ≥15 minutes; for inhalation, move to fresh air and seek medical attention.
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds. Avoid release into waterways due to potential neuroactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
